molecular formula C8H16ClN B1485301 3-(2-Cyclopropylethyl)azetidine hydrochloride CAS No. 2098003-40-6

3-(2-Cyclopropylethyl)azetidine hydrochloride

Cat. No. B1485301
CAS RN: 2098003-40-6
M. Wt: 161.67 g/mol
InChI Key: DZHFDUKNHPGYIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, including “3-(2-Cyclopropylethyl)azetidine hydrochloride”, has been a topic of interest in recent years. A patent describes a novel process for synthesizing azetidine derivatives, which could potentially be applied to the synthesis of "3-(2-Cyclopropylethyl)azetidine hydrochloride" .


Molecular Structure Analysis

The molecular structure of “3-(2-Cyclopropylethyl)azetidine hydrochloride” consists of a four-membered azetidine ring with a cyclopropyl group and an ethyl group attached to one of the carbon atoms .


Chemical Reactions Analysis

Azetidines, including “3-(2-Cyclopropylethyl)azetidine hydrochloride”, are known for their unique reactivity driven by the considerable ring strain . They are excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Azetidines: A Versatile Building Block

Azetidines, including 3-(2-Cyclopropylethyl)azetidine hydrochloride, are recognized for their thermal stability and ease of handling, making them a subject of interest in synthetic chemistry. Their reactivity with electrophiles and nucleophiles allows for the synthesis of a wide range of compounds, including amides, alkenes, amines, and various cyclic products like piperidines, pyrrolidines, and pyrroles. This versatility underscores azetidines' potential in the development of new materials and pharmaceuticals (Singh, D’hooghe, & Kimpe, 2008).

Reactivity and Transformations

The study of azetidines has provided insights into their unique reactivity patterns. For instance, 2-aryl-3,3-dichloroazetidines have been synthesized and shown to undergo interesting transformations, including ring contractions and expansions, leading to the creation of other heterocyclic compounds. Such transformations are crucial for the synthesis of complex molecules with potential biological activity (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Applications in Medicinal Chemistry

Azetidines have shown immense potential in medicinal chemistry, with applications ranging from antibacterial, anticancer, to enzyme inhibitors. The development of β-lactams (azetidin-2-ones) from azetidines illustrates their role as precursors to β-amino acids and various amides, highlighting their significance in drug design and discovery. Ezetimibe, a clinically used cholesterol absorption inhibitor, is an example of a successful drug derived from azetidin-2-ones, underscoring the therapeutic potential of azetidine-based compounds (Singh, D’hooghe, & Kimpe, 2008).

Safety and Hazards

The safety data sheet for a related compound, azetidine hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Azetidines, including “3-(2-Cyclopropylethyl)azetidine hydrochloride”, have been the focus of recent advances in synthesis and reactivity . They are considered important building blocks for the creation of a high degree of structural diversity among compounds within a combinatorial library . Future research directions may include further exploration of the synthesis methods, reactivity, and applications of azetidines .

Mechanism of Action

    Target of action

    Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The specific targets of “3-(2-Cyclopropylethyl)azetidine hydrochloride” would depend on its specific structure and functional groups.

    Mode of action

    The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . This unique reactivity might influence how “3-(2-Cyclopropylethyl)azetidine hydrochloride” interacts with its targets.

    Biochemical pathways

    Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . The specific biochemical pathways affected by “3-(2-Cyclopropylethyl)azetidine hydrochloride” would depend on its specific targets and mode of action.

properties

IUPAC Name

3-(2-cyclopropylethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-7(1)3-4-8-5-9-6-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFDUKNHPGYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyclopropylethyl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Cyclopropylethyl)azetidine hydrochloride
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3-(2-Cyclopropylethyl)azetidine hydrochloride
Reactant of Route 3
3-(2-Cyclopropylethyl)azetidine hydrochloride
Reactant of Route 4
3-(2-Cyclopropylethyl)azetidine hydrochloride
Reactant of Route 5
3-(2-Cyclopropylethyl)azetidine hydrochloride
Reactant of Route 6
3-(2-Cyclopropylethyl)azetidine hydrochloride

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